![molecular formula C21H19N5O B2794159 7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320415-89-2](/img/structure/B2794159.png)
7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of biphenyl and triazolopyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
作用机制
Target of Action
The primary target of 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation and the induction of apoptosis . The compound also exerts significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 cells with an IC50 range of 48–90 nM .
生化分析
Biochemical Properties
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine may interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Based on its potential interaction with CDK2, it may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its antimicrobial and antiviral properties.
1,2,4-Triazolo[4,3-c]pyrimidine: Exhibits pharmacological activities such as xanthine oxidase inhibition.
Uniqueness
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of biphenyl and morpholino groups, which enhance its biological activity and specificity. This structural uniqueness allows it to interact with molecular targets in a distinct manner compared to other similar compounds.
属性
IUPAC Name |
4-[7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCVJKFRSZLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
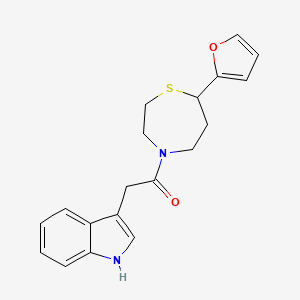
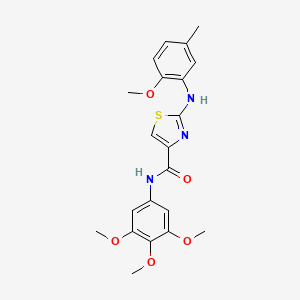
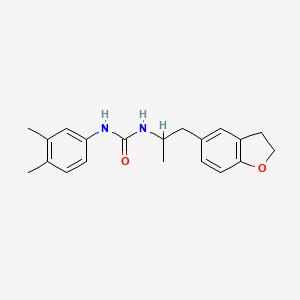
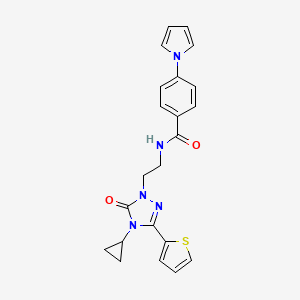
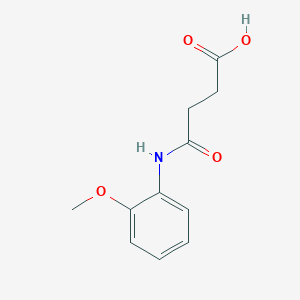
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)
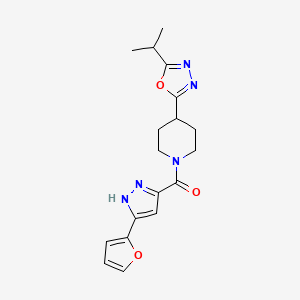
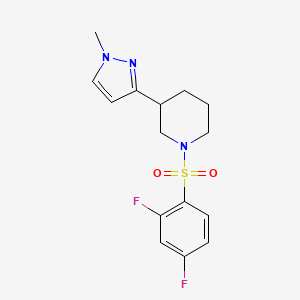
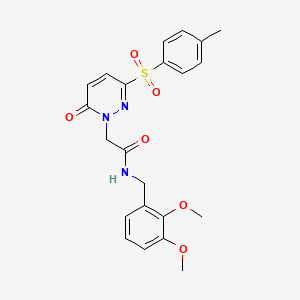
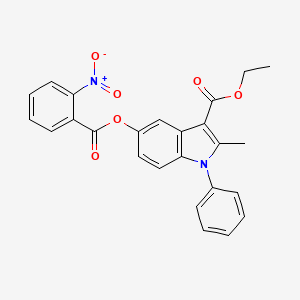
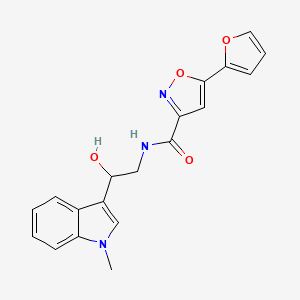
![4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B2794099.png)
